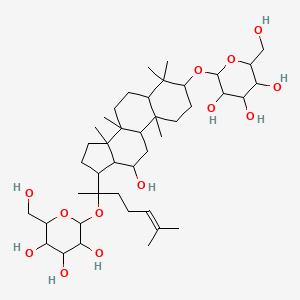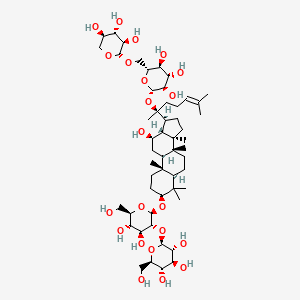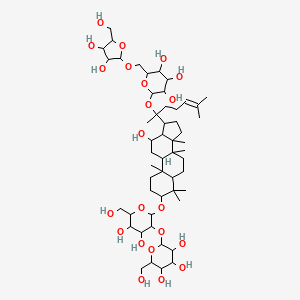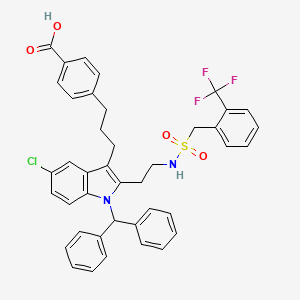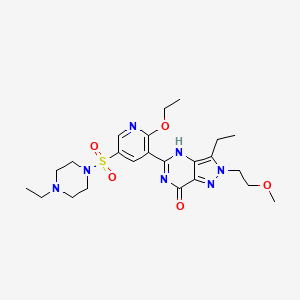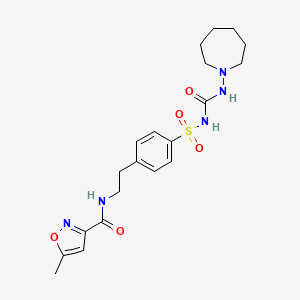
Glisoxepide
概要
説明
Glisoxepide is a sulfonylurea agent. It stimulates beta cells of the islet of Langerhans in the pancreas to release insulin. It also enhances peripheral insulin sensitivity .
Synthesis Analysis
A range of 48 anti-diabetic compounds was screened against aldose reductase binding pocket 3 protein target through in silico molecular docking . The molecular geometries of three shortlisted drugs (metformin, phenformin, sitagliptin) and their hyaluronic acid conjugates were also explored through density functional theory studies .Molecular Structure Analysis
Glisoxepide is a small molecule with the chemical formula C20H27N5O5S . Its molecular weight is 449.524 and its exact mass is 449.17 .Physical And Chemical Properties Analysis
Glisoxepide is practically insoluble in water and petroleum benzene, almost insoluble in methanol, ethanol, ethylacetate, and sparingly soluble in acetone .科学的研究の応用
Glisoxepide: A Comprehensive Analysis of Scientific Research Applications
Antidiabetic Drug: Glisoxepide is primarily known as a sulphonamide-derived oral antidiabetic drug. It functions as a non-selective K (ATP) channel blocker, stimulating insulin secretion by closing the ATP-sensitive K+ channels in pancreatic beta-cells .
Bile Acid Uptake Inhibition: In isolated rat hepatocytes, Glisoxepide inhibits the uptake of bile acids, which could have implications for liver function and cholesterol metabolism .
AMPK Activation: Research indicates that Glisoxepide may act as an activator of AMPK (AMP-activated protein kinase), which plays a role in controlling autophagy, improving cellular stress resistance, and suppressing inflammatory responses .
Drug Repurposing: There is ongoing research into repurposing Glisoxepide for new applications, particularly as safe activators of AMPK to leverage its potential benefits in metabolic regulation and disease prevention .
Molecular Dynamics Simulation Studies: Glisoxepide has been studied in molecular dynamics simulations, particularly in interactions with target proteins like human aldose reductase, to understand its structural stability and conformational changes .
Potential Anti-Inflammatory Agent: Given its role in suppressing inflammatory responses through AMPK activation, Glisoxepide may have potential applications as an anti-inflammatory agent .
作用機序
Target of Action
Glisoxepide, a sulphonylurea agent, primarily targets the beta cells of the islet of Langerhans in the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin . Glisoxepide also targets the ATP-sensitive potassium (KATP) channels (Kir6.2/SUR1 complex) in pancreatic beta-cells .
Mode of Action
Glisoxepide functions as a non-selective K(ATP) channel blocker . It stimulates insulin secretion by closing the ATP-sensitive K(+) channels in pancreatic beta-cells . This action inhibits a tonic, hyperpolarizing efflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels . The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin .
Biochemical Pathways
The primary biochemical pathway affected by Glisoxepide is the insulin secretion pathway . By blocking the K(ATP) channels, Glisoxepide causes depolarization of the beta-cell membrane, leading to the opening of voltage-gated Ca2+ channels . The subsequent rise in intracellular calcium triggers the fusion of insulin granules with the cell membrane, resulting in the secretion of insulin .
Result of Action
The primary result of Glisoxepide’s action is the stimulation of insulin release from the pancreatic beta cells . This increases the availability of insulin, which plays a key role in regulating blood glucose levels by promoting the uptake and storage of glucose in tissues such as muscle and fat . Glisoxepide also enhances peripheral insulin sensitivity, further aiding in the regulation of blood glucose levels .
Action Environment
These can include lifestyle factors such as diet and physical activity, as well as environmental pollution
Safety and Hazards
特性
IUPAC Name |
N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUDBRCEOBOWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023097 | |
| Record name | Glisoxepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.03e-01 g/L | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glisoxepide is a hypoglycemic sulphonylurea agent. The sulphonylureas are a family of drugs based on a common sulphonylurea core. These drugs act via augmentation of secretion of insulin from pancreatic beta-cells. Sulphonylureas may also cause a reduction in serum glucagon and potentiate the action of insulin at the extrapancreatic tissues. Glisoxepide functions as a non-selective K(ATP) channel blocker. It is thought to stimulate insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells. This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin. | |
| Record name | Glisoxepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
25046-79-1 | |
| Record name | Glisoxepide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25046-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glisoxepide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025046791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glisoxepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glisoxepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glisoxepide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLISOXEPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7SC0I332I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 °C | |
| Record name | Glisoxepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glisoxepide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Glisoxepide?
A1: Glisoxepide, like other sulfonylureas, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on pancreatic beta-cell membranes. [, ] This blockade depolarizes the beta-cells, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels. []
Q2: Does Glisoxepide affect insulin secretion in the absence of glucose?
A2: While Glisoxepide can directly stimulate insulin secretion, its effect is significantly enhanced in the presence of glucose. [, , ] This suggests that Glisoxepide amplifies the physiological response of beta-cells to glucose rather than acting as a glucose-independent secretagogue.
Q3: Has Glisoxepide been investigated for uses beyond diabetes treatment?
A3: Recent in silico studies suggest Glisoxepide might have potential as an inhibitor of SARS-CoV-2 endoribonuclease (EndoU), a crucial enzyme for viral replication. [] This opens avenues for exploring its antiviral properties against COVID-19. Additionally, Glisoxepide has shown potential in inhibiting acetolactate synthase (ALS) in skin bacteria, suggesting a possible application in treating bromhidrosis. []
Q4: What is the molecular formula and molecular weight of Glisoxepide?
A4: Glisoxepide has the molecular formula C20H25N3O7S and a molecular weight of 451.5 g/mol.
Q5: Have computational methods been employed to study Glisoxepide?
A5: Yes, in silico studies have utilized molecular docking and molecular dynamics simulations to investigate the interaction of Glisoxepide with potential targets, such as SARS-CoV-2 EndoU and bacterial ALS. [, ] These studies provide insights into the binding modes and affinities of Glisoxepide.
Q6: How do structural modifications of Glisoxepide affect its activity?
A6: While specific SAR studies focusing solely on Glisoxepide are limited within the provided research, general knowledge about sulfonylureas suggests that modifications to the sulfonylurea moiety, the aromatic ring, and the substituents on the urea nitrogen can significantly influence their potency and selectivity for KATP channels. []
Q7: What is known about the absorption and metabolism of Glisoxepide?
A7: Glisoxepide is well-absorbed after oral administration. [] While specific metabolic pathways haven't been extensively studied within the provided literature, sulfonylureas are generally metabolized in the liver, and their metabolites are primarily excreted in urine and bile. []
Q8: How does Glisoxepide's duration of action compare to other sulfonylureas?
A8: Glisoxepide has a relatively long duration of action, allowing for once-daily dosing. [, ] Its precise duration of action may vary depending on factors such as dosage and individual patient characteristics.
Q9: What preclinical models have been used to evaluate Glisoxepide's efficacy?
A9: Glisoxepide's efficacy has been demonstrated in various animal models of diabetes, including dogs and rats. [, , ] These studies have confirmed its ability to lower blood glucose levels and stimulate insulin secretion.
Q10: What is the clinical efficacy of Glisoxepide in treating type 2 diabetes?
A10: Multicenter clinical trials have demonstrated Glisoxepide's efficacy in improving glycemic control in patients with type 2 diabetes. [, , ] These trials have established its efficacy as monotherapy and in combination with other antidiabetic agents.
Q11: What are the known side effects of Glisoxepide?
A11: As with all medications, Glisoxepide can cause side effects, with hypoglycemia being the most common. Other reported side effects include gastrointestinal disturbances and allergic reactions. []
Q12: What analytical methods have been employed to measure Glisoxepide levels?
A12: Radioimmunoassay (RIA) has been used to quantify Glisoxepide concentrations in biological samples. [] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), has also been employed for the analysis of Glisoxepide. [, , ]
Q13: Have these analytical methods been validated for Glisoxepide analysis?
A13: Yes, analytical methods, particularly HPLC-MS/MS, have been validated for Glisoxepide quantification, demonstrating good linearity, precision, and accuracy within a specific concentration range. [, ]
Q14: When was Glisoxepide first introduced as an antidiabetic drug?
A14: Glisoxepide was introduced as a second-generation sulfonylurea in the 1970s. [] It gained popularity as an effective oral antidiabetic agent for managing type 2 diabetes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




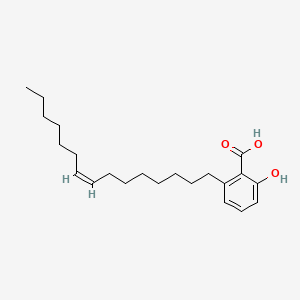
![9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-tert-butylhexahydro-4,7b-dihydroxy-8-methyl-](/img/structure/B1671512.png)
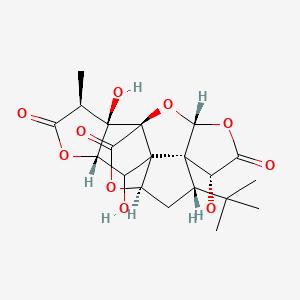
![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)
